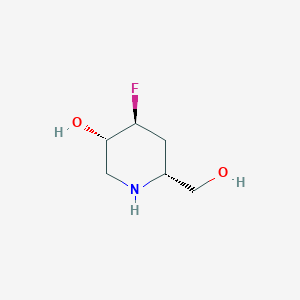
(3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been studied extensively for its unique properties and potential benefits in different areas of research. In
Mecanismo De Acción
The mechanism of action of ((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is not well understood. However, it has been suggested that this compound may act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. It may also interact with various receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Efectos Bioquímicos Y Fisiológicos
((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been found to have neuroprotective effects and may help to prevent or slow down the progression of neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using ((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in lab experiments is its potential for use in the development of new drugs and therapies. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, which makes it difficult to predict its effects in different experimental settings. Additionally, this compound may have some toxic effects at higher doses, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving ((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol. One possible direction is to further investigate the mechanism of action of this compound and identify its specific targets in the brain. Another possible direction is to explore the potential applications of this compound in the treatment of various diseases, including neurological disorders, cancer, and viral infections. Additionally, it may be worthwhile to investigate the potential side effects and toxicity of this compound at higher doses to better understand its safety profile. Overall, there is significant potential for future research involving ((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol, and further studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol can be synthesized through a multistep process involving the reaction of various chemical reagents. One of the commonly used methods for synthesizing this compound is the reaction of 4-fluoropiperidine with formaldehyde and sodium borohydride in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product.
Aplicaciones Científicas De Investigación
((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is in the development of new drugs and therapies for various diseases. This compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, diabetes, and viral infections.
Propiedades
Número CAS |
151253-52-0 |
|---|---|
Nombre del producto |
(3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol |
Fórmula molecular |
C6H12FNO2 |
Peso molecular |
149.16 g/mol |
Nombre IUPAC |
(3S,4S,6R)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H12FNO2/c7-5-1-4(3-9)8-2-6(5)10/h4-6,8-10H,1-3H2/t4-,5+,6+/m1/s1 |
Clave InChI |
SPSOUXLLOJBBTK-SRQIZXRXSA-N |
SMILES isomérico |
C1[C@@H](NC[C@@H]([C@H]1F)O)CO |
SMILES |
C1C(NCC(C1F)O)CO |
SMILES canónico |
C1C(NCC(C1F)O)CO |
Sinónimos |
2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2R-(2alpha,4beta,5alpha)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



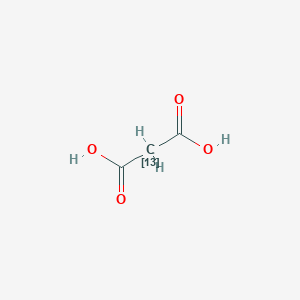
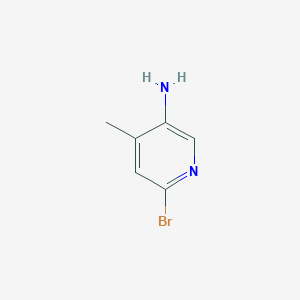
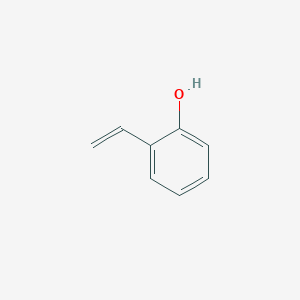
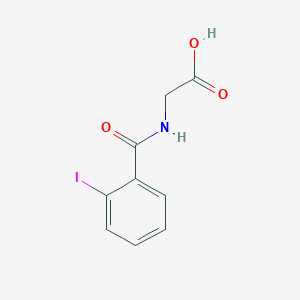
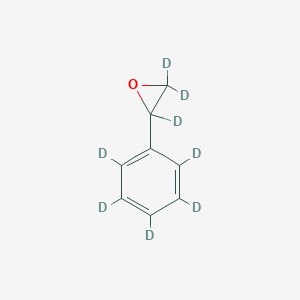
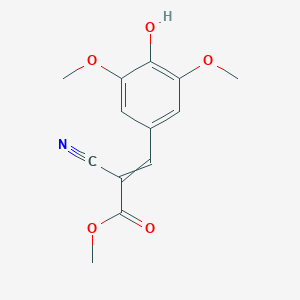
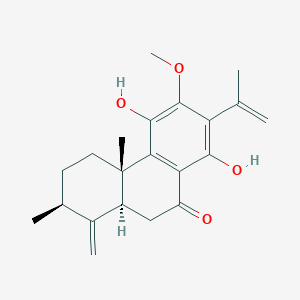
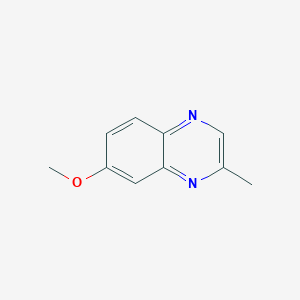
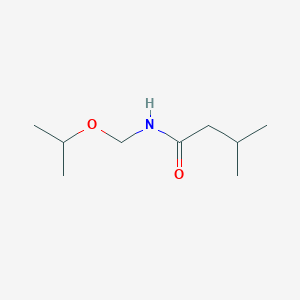
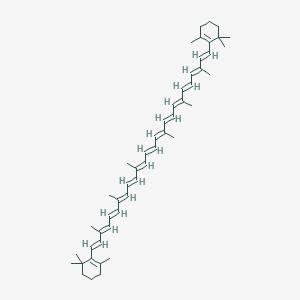
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)
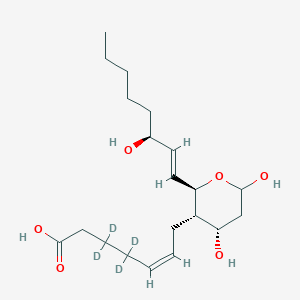
![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)